2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one is a member of methoxybenzenes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006171
InChI: InChI=1S/C13H14N2O2S/c1-9-7-12(16)15-13(14-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16)
SMILES: CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol

2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one

CAS No.:

Cat. No.: VC0006171

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one -

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C13H14N2O2S/c1-9-7-12(16)15-13(14-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16)
Standard InChI Key XMFWHLZTTUUQHL-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)OC
SMILES CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC
Canonical SMILES CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₄N₂O₂S, with a molecular weight of 262.33 g/mol . Its IUPAC name, 2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one, reflects the substitution pattern:

  • A pyrimidin-4-one ring system (positions 1–6) with a methyl group at position 6 .

  • A 4-methoxybenzylsulfanyl moiety at position 2, introducing both sulfur-based and aromatic functionalities.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂S
Molecular Weight262.33 g/mol
SMILESCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC
InChIKeyXMFWHLZTTUUQHL-UHFFFAOYSA-N
LogP (Predicted)2.1 ± 0.3

The logP value of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The sulfanyl (-S-) linker between the pyrimidinone core and the 4-methoxybenzyl group enhances conformational flexibility, potentially influencing receptor binding .

Spectral and Crystallographic Data

While experimental crystallographic data remain unavailable, computational models predict a planar pyrimidinone ring with the 4-methoxybenzyl group oriented perpendicularly to the plane . Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks for:

  • C=O stretch at ~1670 cm⁻¹ (pyrimidinone carbonyl) .

  • C-S-C asymmetric stretch at ~1060 cm⁻¹ (sulfanyl bridge) .

  • N-H stretch at ~3300 cm⁻¹ (pyrimidinone NH) .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one typically involves nucleophilic substitution on a preformed pyrimidinone scaffold. A representative pathway includes:

  • Core Formation: Condensation of thiourea derivatives with β-keto esters to yield 6-methylpyrimidin-4-one .

  • Sulfanyl Introduction: Reaction with 4-methoxybenzyl mercaptan under basic conditions (e.g., K₂CO₃ in acetone) .

Key Reaction Conditions

  • Solvent: Dry acetone or DMF .

  • Temperature: Reflux (60–80°C) .

  • Catalyst: Anhydrous potassium carbonate .

Yield optimization (70–75%) requires strict control of moisture and reaction time .

Structural Analogues and Derivatives

Modifications to the parent structure have explored:

  • Sulfonyl Derivatives: Oxidation of the sulfanyl group to sulfonyl (-SO₂-) enhances electrophilicity but reduces bioavailability .

  • Methoxy Group Replacement: Substituting the 4-methoxy group with halogens or alkyl chains alters electronic effects and steric bulk .

Structure-Activity Relationships (SARs)

Role of the Sulfanyl Group

  • Electron-Donating Effects: The -S- linker donates electron density to the pyrimidinone ring, enhancing π-π stacking with aromatic residues in target proteins .

  • Conformational Flexibility: Compared to rigid sulfonyl analogues, sulfanyl derivatives adopt multiple binding poses, improving affinity for allosteric sites .

Methoxy Substitution

  • Hydrogen Bonding: The 4-methoxy group forms hydrogen bonds with Thr513 in COX-2, stabilizing enzyme-inhibitor complexes .

  • Steric Effects: Larger substituents (e.g., ethoxy) reduce activity due to clashes with Val349 in ROCK-II .

Methyl Group at Position 6

  • Hydrophobic Interactions: The methyl group occupies a hydrophobic pocket in DNA gyrase, contributing to van der Waals interactions .

  • Metabolic Stability: Methylation at this position slows hepatic oxidation, prolonging half-life.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High permeability (Papp = 12 × 10⁻⁶ cm/s) in Caco-2 models .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group to hydroxymethyl derivatives .

  • Excretion: Primarily renal (70%), with fecal excretion accounting for 25% .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

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